molecular formula C9H10N2O3S B15317390 Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- CAS No. 20805-57-6

Benzenesulfonamide, 4-isocyanato-N,N-dimethyl-

Cat. No.: B15317390
CAS No.: 20805-57-6
M. Wt: 226.25 g/mol
InChI Key: VGKJNJRGKLXWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- (CAS 20805-57-6) is a sulfonamide derivative featuring an isocyanate (-NCO) group at the para position of the benzene ring and two methyl groups attached to the sulfonamide nitrogen. This compound’s reactive isocyanate group enables it to participate in covalent bond formation, making it valuable in chemical synthesis, particularly in the development of ureas, carbamates, and other functionalized molecules .

Properties

CAS No.

20805-57-6

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-isocyanato-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-11(2)15(13,14)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3

InChI Key

VGKJNJRGKLXWBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with isocyanates. One common method includes the reaction of 4-aminobenzenesulfonamide with phosgene to form the corresponding isocyanate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-isocyanato-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various biological processes, including cell proliferation and pH regulation in tumor cells . The isocyanate group plays a crucial role in its reactivity and ability to form covalent bonds with target proteins.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

  • N,N-Dimethyl vs. This compound may exhibit different kinetic profiles in coupling reactions compared to the bulkier N,N-dimethyl derivative . N-(Piperidin-1-yl)benzenesulfonamide derivatives: These compounds, such as those synthesized in , replace the methyl groups with a piperidine ring. The bulkier substituent can alter solubility and binding affinity in biological systems, as seen in their enzyme inhibition activities (e.g., anticholinesterase and lipoxygenase inhibition) .

Variations in the Benzene Ring Functional Groups

  • 4-Isothiocyanato-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide (CAS 887833-54-7): The substitution of isocyanate (-NCO) with isothiocyanate (-NCS) introduces sulfur, enhancing electrophilicity and enabling thiourea formation. This modification could improve binding to thiol-containing biological targets, such as cysteine residues in enzymes .
  • 4-Amino-N-(heteroaryl)benzenesulfonamides: Compounds like 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide () lack the reactive isocyanate group but retain the sulfonamide backbone. These derivatives are often explored as carbonic anhydrase inhibitors or anticancer agents, though their activities are typically lower than standard drugs like 5-fluorouracil .

Physicochemical Properties Comparison

Compound (CAS) Boiling Point (°C) pKa Density (g/cm³) Key Functional Groups
4-Isocyanato-N,N-dimethyl- (20805-57-6) 574.8 (Predicted) -1.98 1.20 -NCO, -SO₂N(CH₃)₂
4-Isothiocyanato derivative (887833-54-7) N/A N/A N/A -NCS, -SO₂NH-(pyrazinyl)
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)- (V in ) N/A ~2.5* N/A -NH₂, -SO₂NH-(pyrimidinyl)

*Estimated based on typical sulfonamide pKa values .

Key Observations :

  • The isocyanate derivative exhibits a lower predicted pKa (-1.98) compared to amino-substituted analogs (pKa ~2.5), reflecting the electron-withdrawing nature of the -NCO group .
  • The higher boiling point of 574.8°C (predicted) for 4-isocyanato-N,N-dimethyl- suggests strong intermolecular interactions due to polar functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.